molecular formula C19H15N3O2 B14168019 3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione CAS No. 76896-48-5

3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione

Cat. No.: B14168019
CAS No.: 76896-48-5
M. Wt: 317.3 g/mol
InChI Key: VTZFQICGFIQGLW-UHFFFAOYSA-N
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Description

3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoquinoline core with methyl and phenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione can be achieved through a multicomponent reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of the desired compound under mild reaction conditions . The reaction typically involves the use of a neutral catalyst such as trityl chloride in chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, but on a larger scale. The use of eco-friendly and magnetized biopolymer cellulose-based heterogeneous acid catalysts has been explored for the synthesis of functionalized pyrimidoquinolines, providing a green chemistry approach .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MDM2 E3 ligase, which plays a role in the regulation of the p53 tumor suppressor protein . This inhibition can lead to the activation of p53 and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 10-Ethyl-3-methylpyrimido[4,5-b]quinoline-2,4-dione
  • 3-Methyl-10-alkyl-5-chloropyrimido[4,5-b]quinoline-2,4-diones
  • 3-Methyl-10-ethylpyrimido[4,5-b]quinoline-2,4-dione

Uniqueness

3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methyl and phenyl groups enhance its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

76896-48-5

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

3-methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C19H15N3O2/c1-12-7-9-14(10-8-12)22-16-6-4-3-5-13(16)11-15-17(22)20-19(24)21(2)18(15)23/h3-11H,1-2H3

InChI Key

VTZFQICGFIQGLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC=CC=C3C=C4C2=NC(=O)N(C4=O)C

solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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